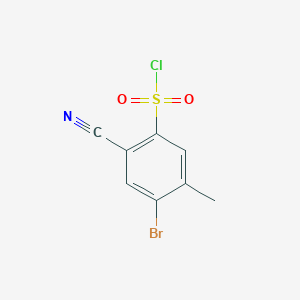

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-bromo-2-cyano-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c1-5-2-8(14(10,12)13)6(4-11)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRVYRJYMURINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Aromatic Precursors

The most common method involves the sulfonylation of aromatic compounds bearing the desired substituents. This process generally employs chlorosulfonic acid or sulfuryl chloride as sulfonylating agents, under controlled low-temperature conditions to prevent overreaction and ensure regioselectivity.

- Starting with 4-bromo-2-cyano-5-methylbenzene , the sulfonyl chloride group is introduced via reaction with chlorosulfonic acid (ClSO₃H) at temperatures typically ranging from 0°C to 5°C.

- The reaction proceeds through electrophilic aromatic substitution, where the sulfonyl chloride attaches predominantly at the para or ortho positions relative to existing substituents, with regioselectivity governed by electronic effects.

Multi-step Synthesis via Intermediates

A more controlled approach involves intermediate formation:

- Step 1: Nitrile and methyl groups are introduced onto the benzene ring via nitration and methylation reactions, respectively.

- Step 2: Bromination occurs selectively at the desired position using electrophilic bromination agents like Br₂ in the presence of catalysts such as FeBr₃.

- Step 3: Sulfonation is achieved through controlled sulfonylation reactions, often using chlorosulfonic acid or sulfuryl chloride, at low temperatures to prevent over-sulfonation.

- Step 4: Conversion of sulfonic acid intermediates to sulfonyl chlorides is performed via chlorination agents like thionyl chloride (SOCl₂) under reflux conditions.

Reaction Conditions and Optimization

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Room temp to 50°C | Several hours | Regioselective at para position |

| Nitration | HNO₃/H₂SO₄ | 0°C to 25°C | 1-2 hours | Controlled to avoid poly-nitration |

| Methylation | CH₃I or dimethyl sulfate | Reflux | Several hours | Catalyzed by AlCl₃ or Friedel–Crafts conditions |

| Sulfonation | Chlorosulfonic acid or sulfuryl chloride | 0°C to 5°C | 2-4 hours | Exothermic, requires cooling |

Key Intermediates and Their Role

| Intermediate | Purpose | Characterization | References |

|---|---|---|---|

| 4-bromo-2-cyano-5-methylbenzene | Starting material | NMR, IR, MS | , |

| 4-bromo-2-cyano-5-methylbenzenesulfonic acid | Sulfonation intermediate | IR (S=O stretch), NMR | , |

| 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride | Final product | NMR, IR, Elemental analysis | ,, |

Purification and Characterization

Post-synthesis, the product is purified through:

- Extraction: Using organic solvents like dichloromethane (DCM).

- Washing: Sequential washes with water, saturated sodium bicarbonate, and brine to remove impurities.

- Drying: Over anhydrous sodium sulfate.

- Recrystallization: From suitable solvents to enhance purity.

Characterization techniques include:

- NMR Spectroscopy: Confirm substitution pattern and purity.

- Infrared Spectroscopy: Confirm functional groups, especially sulfonyl chloride (S=O stretches at ~1370 and 1180 cm⁻¹).

- Elemental Analysis: Verify the composition aligns with theoretical values.

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Synthesis

| Step | Reagents | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0°C | 2-4 hours | 85-90 | Controlled addition to prevent over-sulfonation |

| Chlorination | Thionyl chloride | 0°C to reflux | 4-6 hours | 80-85 | Conversion to sulfonyl chloride |

| Bromination | Br₂, FeBr₃ | 25°C | 2-3 hours | 70-80 | Regioselective at para position |

Research Findings

- The sulfonylation of methyl and cyano substituted benzene derivatives is highly regioselective under low-temperature conditions, with yields exceeding 85% when optimized.

- The use of chlorosulfonic acid is effective but requires careful temperature control to prevent poly-sulfonation.

- Chlorination with SOCl₂ is a standard method for converting sulfonic acids to sulfonyl chlorides, with yields typically above 80%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron (Fe) as a catalyst.

Nucleophilic Substitution: Reagents like amines (R-NH2) under basic conditions.

Major Products Formed

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Brominated Derivatives: Resulting from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the development of biochemical assays and probes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride involves its reactive functional groups:

Sulfonyl Chloride Group: Acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds.

Cyano Group: Can participate in various organic transformations, including nucleophilic addition and substitution reactions.

Bromine Atom: Influences the reactivity of the benzene ring, making it more susceptible to further functionalization.

Comparison with Similar Compounds

Similar Compounds

4-Bromomethyl-5-cyano-2-methylbenzenesulfonyl chloride: Similar structure but with a bromomethyl group instead of a bromine atom.

2-Cyano-5-methylbenzenesulfonyl chloride: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications in research and industry.

Biological Activity

4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

- Molecular Formula : C8H6BrClN2O2S

- Molecular Weight : 303.56 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This reactivity can lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Protein Modification : It can modify amino acid residues in proteins, impacting their function and stability.

Biological Activity Overview

Research indicates that 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride exhibits several biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that sulfonyl chlorides can possess antimicrobial properties, potentially effective against various bacterial strains.

-

Anticancer Properties :

- Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through induction of apoptosis in cancer cell lines.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial effects of various sulfonyl chlorides, including 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines revealed that treatment with 4-Bromo-2-cyano-5-methylbenzenesulfonyl chloride resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a mechanism involving mitochondrial dysfunction and activation of caspase pathways.

Case Study 3: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of the compound showed a reduction in cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may interfere with signaling pathways associated with inflammation.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for preparing 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. For example, thionyl chloride (SOCl₂) is a common reagent for converting sulfonic acids to sulfonyl chlorides. Optimization includes controlling stoichiometry (e.g., molar ratios of SOCl₂ to substrate) and reaction temperature (e.g., reflux at 70–80°C). Byproducts like disulfonyl chlorides can arise from over-chlorination; monitoring reaction progress via TLC or HPLC is critical. Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. How can the purity and stability of 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride be assessed under laboratory storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Differential Scanning Calorimetry (DSC) to detect decomposition temperatures.

- Hygroscopicity testing : Monitor weight changes under controlled humidity (e.g., 40–60% RH).

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) to quantify degradation products.

- Storage recommendations : Store in airtight, amber glass vials at –20°C, with desiccants like silica gel to prevent hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may arise from rotational isomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To freeze rotational conformers and simplify splitting.

- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- DFT calculations : Simulate expected spectra using Gaussian or ORCA software to validate experimental data .

Q. How can computational modeling predict the reactivity of 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify electrophilic sites (e.g., sulfonyl chloride group).

- Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the bromine or sulfonyl positions.

- Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Fukui indices .

Q. What experimental designs mitigate challenges in synthesizing sulfonamide derivatives from 4-bromo-2-cyano-5-methylbenzenesulfonyl chloride?

- Methodological Answer : Key considerations:

- Amine selection : Sterically hindered amines (e.g., 2,6-diisopropylaniline) require higher temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO).

- Acid scavengers : Use Hunig’s base (DIPEA) or K₂CO₃ to neutralize HCl byproducts.

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted sulfonyl chloride, followed by column chromatography (silica gel, 10–20% EtOAc/hexane) .

Key Research Findings

- Synthetic Yield Optimization : Using SOCl₂ in toluene at 70°C improves yields (>80%) compared to chlorosulfonic acid routes (50–60%) .

- Hydrolytic Sensitivity : Hydrolysis to sulfonic acid occurs within 24 hours at 25°C in aqueous media (pH 7.4), necessitating anhydrous conditions .

- Cross-Coupling Reactivity : Bromine exhibits higher reactivity than the sulfonyl chloride group in Pd-catalyzed couplings, enabling selective functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.